Uridine Diphosphate-GlcNaz
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Description
Uridine Diphosphate-GlcNaz (UDP-GlcNAz) is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . D-Glucosamine is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars .
Synthesis Analysis
The synthesis of this compound involves a chemoenzymatic process . The process involves the use of protected building blocks and their enzymatic conversion into several cell wall precursor-capped dinucleotides .Molecular Structure Analysis
The molecular structure of this compound is complex and requires non-volatile mobile phases for sufficient resolution . The use of ammonium hydroxide and an amide column with an optimized water–acetonitrile ratio, flow rate, and column temperature, provides complete separation of the two .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . It is also involved in the synthesis of unnatural glycosaminoglycans .Physical and Chemical Properties Analysis
This compound has a molar mass of 607.355 g·mol−1 . It is one of the major nucleotide sugars in living organisms and serves as the key donor substrate for the post-translational modification of protein O-GlcNAcylation .Mechanism of Action
Uridine Diphosphate-GlcNaz is extensively involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) to install the O-GlcNAc post-translational modification in a wide range of species . It is also involved in nuclear pore formation and nuclear signaling .
Future Directions
Recent studies have focused on the details of the biosynthesis or turnover of Uridine Diphosphate-GlcNaz . Future research may focus on understanding substrate specificity and developing successful protein engineering strategies . The findings from these studies could provide useful enzymatic tools for the potential use in and development of UDP-GlcNAz capture and sequencing protocols .
Properties
IUPAC Name |
disodium;[(2R,5S)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUDOKFJOZTLBN-OWWAWJFASA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C(C([C@@H](C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5Na2O16P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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